molecular formula C20H16N2O4S B14876803 (Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate

(Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate

Cat. No.: B14876803
M. Wt: 380.4 g/mol
InChI Key: IKVYTSRSEPNSJB-ABOWTNAYSA-N
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Description

(Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes a benzoylimino group, a thiazolidinone core, and a methyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzoyl chloride with m-toluidine to form an intermediate benzoylimine. This intermediate is then reacted with thiazolidinone in the presence of a base to form the thiazolidinylidene derivative. Finally, the methyl acetate group is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce environmental impact. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development .

Industry

Industrially, the compound is used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate apart is its combination of these functional groups, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

methyl (2Z)-2-[2-benzoylimino-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C20H16N2O4S/c1-13-7-6-10-15(11-13)22-19(25)16(12-17(23)26-2)27-20(22)21-18(24)14-8-4-3-5-9-14/h3-12H,1-2H3/b16-12-,21-20?

InChI Key

IKVYTSRSEPNSJB-ABOWTNAYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C(=O)OC)/SC2=NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC(=O)OC)SC2=NC(=O)C3=CC=CC=C3

Origin of Product

United States

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